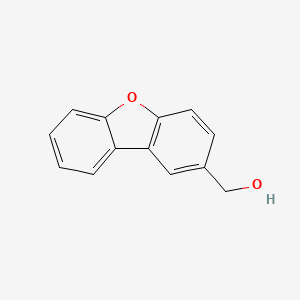

2-二苯并呋喃甲醇

描述

2-Dibenzofuranmethanol is a chemical compound with the molecular formula C13H10O2 . It is a derivative of dibenzofuran, an aromatic compound that has two benzene rings fused to a central furan ring .

Synthesis Analysis

The synthesis of dibenzofuran derivatives has been reported in several studies. One method involves a base-promoted benzannulation of 2-nitrobenzofurans and alkylidene malononitriles . This methodology enables the synthesis of highly functionalized dibenzofurans with broad substrate scope under mild, metal-free conditions .科学研究应用

木质素解聚

2-二苯并呋喃甲醇的一个显着应用是在木质素解聚领域。由 Macala 等人(2009 年) 进行的一项研究调查了二氢苯并呋喃等木质素模型化合物的氢解和氢化,在超临界甲醇溶液中。此过程涉及使用多孔金属氧化物催化剂来促进甲醇制氢,以及随后木质素中醚键的断裂和芳环的还原。

抗肿瘤剂

由 Pieters 等人(1999 年) 进行的研究探索了二氢苯并呋喃木脂素和相关化合物作为抗肿瘤剂的潜力。他们通过仿生反应序列合成了一系列化合物,并评估了它们的抗癌活性。这些化合物表现出有希望的活性,特别是对白血病和乳腺癌细胞系。

环境科学

在环境科学中,Evans 和 Dellinger(2005 年) 研究了氯酚的热降解,导致形成各种产物,包括二苯并呋喃衍生物。这项研究对于理解环境影响和二噁英的形成机制具有重要意义。

有机合成

由 Gabriele 等人(2008 年) 进行的工作证明了 2-二苯并呋喃甲醇在有机合成中的应用。他们开发了一种 2-羟甲基苯并呋喃和 2-烷氧甲基苯并呋喃的新型两步合成方法,突出了该化合物在合成化学中的多功能性。

安全和危害

作用机制

Target of Action

Benzofuran compounds, which are structurally similar, have been found to interact with lysozyme in enterobacteria phage t4

Mode of Action

Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 2-Dibenzofuranmethanol with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Benzofuran compounds are known to affect various biological pathways due to their diverse pharmacological activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Dibenzofuranmethanol are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. The pharmacokinetic profile of benzofuran compounds suggests that they have diverse clinical uses

Result of Action

Benzofuran compounds are known for their strong biological activities . .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many compounds

属性

IUPAC Name |

dibenzofuran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVDFRNENAAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006951 | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86607-82-1 | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86607-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dibenzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)

![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)